methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that contains a triazole ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. The presence of the cyano and carboxylate groups in its structure makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes using methanol and appropriate catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the triazole ring and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate involves its interaction with various molecular targets. The cyano and carboxylate groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The triazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Methyl 1H-1,2,4-triazole-3-carboxylate: Similar structure but lacks the cyano group.
1,2,4-Triazole-3-carboxylic acid: Similar structure but in acid form.
3-Methyl-1H-1,2,4-triazole: Lacks both the cyano and carboxylate groups.
Uniqueness: Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of both cyano and carboxylate groups, which enhance its reactivity and versatility in synthetic applications. These functional groups also contribute to its potential biological activities, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C5H4N4O2 |
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Molecular Weight |
152.11 g/mol |
IUPAC Name |
methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C5H4N4O2/c1-11-5(10)4-7-3(2-6)8-9-4/h1H3,(H,7,8,9) |
InChI Key |
WYIWDXKDSCFYOF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NN1)C#N |
Origin of Product |
United States |
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